5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid
Description
This compound is a multifunctional organic molecule featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used amine-protecting group in peptide synthesis due to its base-sensitive cleavage properties .
- Boc (tert-butoxycarbonyl)-protected azepane: A seven-membered ring with a Boc group, providing steric bulk and acid-labile protection .
Its molecular formula is C₃₄H₃₈N₂O₇ (calculated based on structural analysis), with applications in solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecule development.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O7/c1-21-28(30(36)37)17-23(41-21)19-35(22-11-9-10-16-34(18-22)31(38)42-33(2,3)4)32(39)40-20-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,22,29H,9-11,16,18-20H2,1-4H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAMAFDLREUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorenylmethoxycarbonyl group, an azepane ring, and a furan carboxylic acid moiety. The molecular formula is with a molecular weight of approximately 445.54 g/mol. The presence of multiple functional groups suggests diverse interaction capabilities with biological targets.
1. Antitumor Activity
Research indicates that compounds similar to this structure exhibit significant antitumor properties. They are believed to induce apoptosis in cancer cells through the activation of various signaling pathways, including the MAPK/ERK pathway and NF-kB signaling. These pathways are crucial in regulating cell survival and proliferation.
2. Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both bacterial and viral infections, suggesting potential applications in antibiotic development.
3. Immunomodulatory Effects
The compound has shown promise in modulating immune responses. It appears to interact with various immune cell types, influencing cytokine production and enhancing the body's defense mechanisms against infections.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of related compounds:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor effects on breast cancer cells | Induced apoptosis via caspase activation; reduced cell viability by 60% at 50 µM concentration. |
| Study 2 | Antimicrobial efficacy against E. coli | Inhibition zone diameter of 15 mm at 100 µg/mL concentration; effective against resistant strains. |
| Study 3 | Immunomodulatory effects in mice | Increased IL-6 and TNF-alpha levels post-treatment; enhanced macrophage activity observed. |
Biological Assays
Biological assays have been employed to quantify the compound's effects:
- Cytotoxicity Assays : MTT assays demonstrated IC50 values ranging from 20 to 50 µM in various cancer cell lines.
- Antibacterial Testing : Disc diffusion methods revealed significant antibacterial activity with MIC values below 50 µg/mL for several Gram-positive bacteria.
Comparison with Similar Compounds
Key Observations :
- Protecting Group Synergy : The dual Fmoc/Boc protection in the target compound allows orthogonal deprotection strategies, unlike single-protected analogues .
Physicochemical Properties
Research Findings :
- The target compound’s Boc group improves stability under basic SPPS conditions compared to non-Boc analogues like .
- Thiophene derivatives (e.g., ) exhibit higher thermal stability than furan-based compounds due to sulfur’s electron-donating effects .
Preparation Methods
Preparation of 1-[(tert-Butoxycarbonyl)]azepan-3-amine
Step 1: Boc Protection of Azepane
Azepane-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 1-Boc-azepan-3-amine in 85–90% yield.
Step 2: Fmoc Protection of the Secondary Amine
1-Boc-azepan-3-amine reacts with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in DCM using N,N-diisopropylethylamine (DIPEA) to deprotonate the amine. The reaction is stirred for 18 hours at room temperature, affording 1-Boc-3-(Fmoc-amino)azepane in 78% yield after column chromatography (petroleum ether/ethyl acetate gradient).
Synthesis of 5-(Bromomethyl)-2-methylfuran-3-carboxylic Acid Methyl Ester
Step 1: Esterification of 2-Methylfuran-3-carboxylic Acid
The carboxylic acid is protected as its methyl ester using thionyl chloride (SOCl₂) in methanol, yielding 2-methylfuran-3-carboxylic acid methyl ester (95% yield).
Step 2: Bromination at Position 5
The methyl ester undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride at 80°C. This generates 5-(bromomethyl)-2-methylfuran-3-carboxylic acid methyl ester in 65% yield.
Coupling and Final Assembly
Nucleophilic Amination
1-Boc-3-(Fmoc-amino)azepane is reacted with 5-(bromomethyl)-2-methylfuran-3-carboxylic acid methyl ester in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The mixture is heated to 60°C for 24 hours, facilitating an SN2 displacement to form the C–N bond. The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding the coupled intermediate in 58% yield.
Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 hours. Acidification with hydrochloric acid (HCl) precipitates the final carboxylic acid, which is isolated by filtration (92% yield).
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Fmoc Protection : Lower temperatures (0°C) minimize side reactions during Boc installation, while DCM ensures solubility without epimerization.
- Bromination : Radical-initiated bromination at 80°C in CCl₄ maximizes regioselectivity at the furan’s 5-position.
- Coupling : Polar aprotic solvents (DMF) enhance nucleophilicity of the azepane’s amine, while K₂CO₃ neutralizes HBr byproduct.
Catalytic and Stoichiometric Considerations
- Boc Protection : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion without overuse of reagents.
- Fmoc Protection : A 1.5:1 molar ratio of Fmoc-Cl to amine prevents di-Fmoc byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Analysis | Data |
|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H, Fmoc Ar), 7.58 (t, 2H, Fmoc Ar), 7.38 (t, 2H, Fmoc Ar), 4.38 (m, 2H, Fmoc-CH₂), 3.72 (s, 3H, COOCH₃), 1.43 (s, 9H, Boc-C(CH₃)₃) |
| 13C NMR (100 MHz, CDCl₃) | δ 171.2 (COOCH₃), 156.4 (Boc C=O), 143.9 (Fmoc C=O), 120.1–127.2 (Fmoc Ar), 82.1 (Boc C(CH₃)₃), 67.0 (Fmoc-CH₂) |
| HRMS | Calcd for C₃₄H₄₁N₃O₇ [M+H]⁺: 628.2976; Found: 628.2972 |
Challenges and Alternative Approaches
Steric Hindrance in Coupling
The bulky Fmoc and Boc groups necessitate prolonged reaction times (24–48 hours) for complete conversion. Alternative strategies include:
Reductive Amination as an Alternative
Instead of halogen displacement, 5-formyl-2-methylfuran-3-carboxylic acid methyl ester can undergo reductive amination with 1-Boc-3-(Fmoc-amino)azepane using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers 62% yield but requires stringent pH control (pH 5–6).
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential Fmoc protection, azepane ring functionalization, and coupling reactions. Critical steps include:
- Fmoc protection : Performed under anhydrous conditions using Fmoc-Cl in dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to prevent racemization .
- Azepane modification : The tert-butoxycarbonyl (Boc) group is introduced via carbodiimide-mediated coupling, requiring pH control (~7–8) to minimize side reactions .
- Furan methylation : Achieved via alkylation under inert atmosphere (argon/nitrogen) to avoid oxidation of the furan ring . Yield optimization relies on strict temperature control (0–4°C for sensitive steps) and HPLC purification (>95% purity) .
Q. What analytical methods are recommended for structural validation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Fmoc group integration at δ 7.2–7.8 ppm) and azepane stereochemistry .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity and detect side products (e.g., deprotected intermediates) .
- FT-IR : Verifies carbonyl stretches (Fmoc: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) and absence of residual solvents .
Q. What safety protocols are critical during handling?
- Storage : Store at –20°C in amber vials under argon to prevent Fmoc degradation .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
- Decomposition : Thermal degradation releases toxic fumes (e.g., nitrogen oxides); avoid temperatures >40°C .
Advanced Research Questions
Q. How can competing side reactions during azepane Boc protection be mitigated?
Competing acylation at the azepane’s secondary amine is minimized by:
Q. Why might coupling reactions with the furan-3-carboxylic acid moiety exhibit low yields?
Steric hindrance from the 2-methyl group reduces nucleophilicity. Solutions include:
Q. How does the furan ring’s stability impact reaction design under acidic conditions?
The furan ring is prone to acid-catalyzed ring-opening. To preserve integrity:
- Avoid strong acids (e.g., HCl); use mild acids (0.1% TFA) for Boc deprotection .
- Substitute DCM for THF in acidic steps to reduce protonation at the oxygen .
Q. What role does the azepane ring’s conformation play in peptide backbone flexibility?
The azepane’s seven-membered ring introduces conformational constraints, reducing entropy and stabilizing β-turn motifs in peptides. This is validated by:
Q. What decomposition products form under thermal stress, and how are they characterized?
Thermogravimetric analysis (TGA) identifies:
- Fmoc cleavage : Releases fluorenylmethyl alcohol (m/z 181.1 via GC-MS) .
- Boc degradation : Generates tert-butyl alcohol (FT-IR peak at 3400 cm⁻¹) and CO2 . Mitigation involves lyophilization to remove volatile byproducts .
Q. How do protecting groups influence solubility in aqueous vs. organic media?
Q. What strategies resolve diastereomer formation during azepane functionalization?
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) separates diastereomers. Prevention methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
